molecular formula C5H8O2 B105668 Cyclopropylacetic acid CAS No. 5239-82-7

Cyclopropylacetic acid

Cat. No.: B105668
CAS No.: 5239-82-7
M. Wt: 100.12 g/mol
InChI Key: KVVDRQDTODKIJD-UHFFFAOYSA-N
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Description

Cyclopropylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopropanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gas-Phase Decarboxylation

Cyclopropylacetic acids exhibit interesting behaviors in gas-phase decarboxylation, as demonstrated by Bigley, Fetter, and Clarke (1980). They found that at higher temperatures, 2′,2′-dimethylcyclopropylacetic acid undergoes decarboxylation through both concerted and stepwise mechanisms, highlighting the compound's thermal stability and reactivity under different conditions (Bigley, Fetter, & Clarke, 1980).

Biological Activity in Natural Systems

Salaün and Baird (1995) discussed the wide range of biological systems modulated by naturally occurring cyclopropanes, including this compound derivatives. These compounds have been found to exhibit a range of activities, such as antibiotic, antiviral, antifungal, and insecticidal properties, highlighting their potential in pharmaceutical and agricultural applications (Salaün & Baird, 1995).

Synthesis of Bicyclic Cyclopropylamines

Cao, Xiao, and Joullié (1999) reported the synthesis of cyclopropylamines, including those derived from this compound, through Ti(II)-mediated intramolecular coupling. These compounds, with their novel and strained bicyclic structures, are crucial in the synthesis of various biologically active compounds (Cao, Xiao, & Joullié, 1999).

Antifungal Properties

Ohta et al. (1986) isolated cyclopropylalanine, a derivative of this compound, from the mushroom Amanita virgineoides Bas. This compound displayed antifungal properties, emphasizing its potential in developing new antifungal agents (Ohta et al., 1986).

Ethylene Biosynthesis

Pirrung, Dunlap, and Trinks (1989) explored the synthesis of 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of this compound, which is related to the plant growth hormone ethylene. This highlights the compound's role in understanding and potentially manipulating plant growth and development (Pirrung, Dunlap, & Trinks, 1989).

Conjugate Addition in Organic Synthesis

Kaasik et al. (2015) developed an organocatalytic asymmetric Michael reaction involving this compound derivatives. This process is significant in the synthesis of cyclopropane-containing amino acids, which are important in pharmaceuticals and biologically active compounds (Kaasik et al., 2015).

Mechanism of Action

Mode of Action

It is known to be used in the synthesis of many organic compounds . For instance, it is used in the synthesis of Cyproconazole, an agricultural fungicide, and potent nicotinic acid receptor agonists used in the treatment of Dyslipidemia . The exact interaction of Cyclopropylacetic acid with its targets and the resulting changes are areas of ongoing research.

Result of Action

It is known to be used in the synthesis of many organic compounds , but the specific effects of its action at the molecular and cellular level are areas of ongoing research.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors

Safety and Hazards

Cyclopropylacetic acid is considered hazardous. It is a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Relevant Papers

One relevant paper discusses the use of this compound derivatives in the treatment and/or prophylaxis of diseases, particularly cardiovascular disorders .

Properties

IUPAC Name

2-cyclopropylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5(7)3-4-1-2-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVDRQDTODKIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200403
Record name Cyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5239-82-7
Record name Cyclopropaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005239827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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